Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate
Brand Name: Vulcanchem
CAS No.: 951888-43-0
VCID: VC2280869
InChI: InChI=1S/C15H18O6/c1-3-19-14(17)13(16)10-5-6-12(18-2)11(9-10)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3
SMILES: CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2
Molecular Formula: C15H18O6
Molecular Weight: 294.3 g/mol

Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate

CAS No.: 951888-43-0

Cat. No.: VC2280869

Molecular Formula: C15H18O6

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate - 951888-43-0

Specification

CAS No. 951888-43-0
Molecular Formula C15H18O6
Molecular Weight 294.3 g/mol
IUPAC Name ethyl 2-[3-(1,3-dioxan-2-yl)-4-methoxyphenyl]-2-oxoacetate
Standard InChI InChI=1S/C15H18O6/c1-3-19-14(17)13(16)10-5-6-12(18-2)11(9-10)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3
Standard InChI Key CWBJFPAYPOESSS-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2
Canonical SMILES CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2

Introduction

Chemical Identity and Structural Properties

Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate is a complex organic compound belonging to the benzoylformate class. It contains several functional groups that contribute to its unique chemical behavior and potential applications in various scientific fields. The compound's structure features a benzene ring substituted with a methoxy group and a dioxane moiety, along with a benzoylformate functional group that includes an ethyl ester.

Basic Chemical Information

The fundamental chemical data for Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate is summarized in the table below:

ParameterValue
CAS Registry Number951888-43-0
Molecular FormulaC15H18O6
Molecular Weight294.3 g/mol
IUPAC NameEthyl 2-[3-(1,3-dioxan-2-yl)-4-methoxyphenyl]-2-oxoacetate
PubChem CID24722263
Creation Date in PubChemFebruary 29, 2008
Last ModifiedFebruary 22, 2025

The compound was first registered in chemical databases over a decade ago, indicating its established presence in chemical research .

Structural Identifiers and Representations

For computational chemistry and database purposes, this compound is represented through several standardized notations:

Identifier TypeValue
Standard InChIInChI=1S/C15H18O6/c1-3-19-14(17)13(16)10-5-6-12(18-2)11(9-10)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3
Standard InChIKeyCWBJFPAYPOESSS-UHFFFAOYSA-N
SMILESCCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2
Canonical SMILESCCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2

These identifiers allow for precise structural identification and searching across various chemical databases and literature .

Structural Features and Characteristics

The molecular structure of Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate contains several key functional groups that define its chemical properties and reactivity patterns. Understanding these structural elements is essential for predicting its behavior in chemical reactions and biological systems.

Key Functional Groups

Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate contains multiple functional groups that contribute to its chemical versatility:

  • Benzoylformate group: The compound features a benzoylformate (α-keto ester) moiety, which consists of an ethyl ester linked to a ketone adjacent to an aromatic ring. This functionality is known for its reactivity in various organic transformations.

  • Methoxy substituent: The presence of a methoxy group (–OCH3) on the aromatic ring affects the electron density distribution and can influence the compound's reactivity and binding characteristics in biological systems.

  • 1,3-Dioxane ring: The six-membered heterocyclic 1,3-dioxane ring attached to the aromatic system provides additional structural complexity and potential for specific interactions in chemical and biological environments.

The combination of these functional groups creates a molecule with distinct chemical characteristics and potential applications in synthetic chemistry and pharmaceutical research.

SpecificationStandard
PurityNLT 97%
AppearanceNot specified in available data
Manufacturing StandardsISO quality systems certified

These quality parameters are critical for ensuring the reliability of research outcomes when using this compound as a reagent or intermediate .

Applications in Research and Development

Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate serves as a valuable tool in several scientific domains, particularly in medicinal chemistry and organic synthesis. Its unique structure makes it suitable for exploring new synthetic routes and developing novel compounds with specific biological activities.

Organic Synthesis Applications

As an intermediate in organic synthesis, Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate can participate in various transformations:

  • The benzoylformate group can undergo numerous reactions including reductions, additions, and condensations.

  • The 1,3-dioxane moiety can serve as a protecting group for aldehydes, which can be revealed under appropriate conditions.

  • The methoxy group provides a handle for further functionalization through various methods like demethylation and subsequent substitution.

Such versatility makes this compound valuable in the development of more complex organic molecules, potentially including those with pharmaceutical relevance.

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